molecular formula C9H7FN2 B1339043 6-Fluoroquinolin-2-amine CAS No. 791626-57-8

6-Fluoroquinolin-2-amine

Cat. No. B1339043
M. Wt: 162.16 g/mol
InChI Key: DSROYDXRWJWKRT-UHFFFAOYSA-N
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Description

6-Fluoroquinolin-2-amine is a chemical compound that is part of the quinoline family, which is known for its diverse range of biological activities and applications in medicinal chemistry. The presence of the fluoro group at the 6-position and the amine group at the 2-position on the quinoline ring system can significantly alter the compound's chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives, including those with substitutions at the 6-position, often involves multi-step chemical reactions. For instance, the synthesis of a novel 5-amino-6-methylquinoline carboxylic acid, which is structurally related to 6-fluoroquinolin-2-amine, was achieved from 2,3,4-trifluoro aniline in 12 steps . Similarly, the synthesis of 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid (flumequine), which contains a fluoro group at a position analogous to the 6-position in 6-fluoroquinolin-2-amine, was synthesized from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline . These examples demonstrate the complexity and the multi-step nature of synthesizing fluoroquinoline derivatives.

Molecular Structure Analysis

The molecular structure of fluoroquinoline derivatives is characterized by the quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. The introduction of a fluorine atom, as seen in flumequine, can influence the electronic distribution and the reactivity of the molecule . The presence of an amine group, as in 6-aminoquinoline, can introduce additional sites for chemical reactivity and potential for forming salts or interacting with biological targets .

Chemical Reactions Analysis

Fluoroquinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common reaction for halogenated aromatics. The 6-amino-3,4-dihydroisoquinolinium derivatives, for example, are formed through a nucleophilic ring-opening followed by an aza Diels-Alder reaction . The presence of the amino group can also facilitate the formation of derivatives, such as the synthesis of [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine, which can be used as a fluorescent labeling reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinoline derivatives are influenced by their molecular structure. The introduction of a fluorine atom can increase the lipophilicity of the molecule, which can affect its pharmacokinetic properties. The photophysical properties of these compounds are also noteworthy, as some fluoroquinoline derivatives exhibit strong fluorescence and photostability, making them suitable for applications in fluorescent labeling and imaging . The stability of these compounds under various conditions, such as pH, light, and heat, is also an important aspect of their chemical properties .

Scientific Research Applications

1. Radiopharmaceutical Development

6-Fluoroquinolin-2-amine derivatives, like [18 F]MK-6240, are used in positron emission tomography (PET) radiopharmaceuticals for detecting neurofibrillary tangles in human brains, which are associated with Alzheimer's disease. The compound's synthesis and validation meet FDA and US Pharmacopeia requirements for PET radiopharmaceuticals, enabling widespread clinical research use (Collier et al., 2017).

2. Enzyme Activity Measurement

6-Aminoquinoline, a derivative of 6-Fluoroquinolin-2-amine, serves as a fluorogenic leaving group in peptide cleavage reactions. It has been used to create a new fluorogenic substrate for measuring the activity of the enzyme chymotrypsin, offering a unique method for monitoring enzyme-catalyzed reactions (Brynes, Bevilacqua, & Green, 1981).

3. Alzheimer's Disease Research

In Alzheimer's disease research, [18 F]MK-6240 (a derivative of 6-Fluoroquinolin-2-amine) is utilized for brain imaging in patients and healthy controls. This tracer has shown high selectivity and binding levels in brain regions associated with neurofibrillary tangles, making it a valuable tool for studying the pathology of Alzheimer's (Lohith et al., 2018).

4. Antiplasmodial Activity

6-Fluoroquinoline derivatives have shown significant antiplasmodial activity, both in vitro against Plasmodium falciparum strains and in vivo in mouse models. This demonstrates their potential in developing new treatments for malaria (Hochegger et al., 2019).

5. Antibacterial Research

New 8-nitrofluoroquinolone derivatives have been synthesized and their antibacterial properties evaluated, showing potential against bothgram-positive and gram-negative bacterial strains. These compounds, derived from 6-Fluoroquinolin-2-amine, hold promise for developing new antibacterial agents (Al-Hiari et al., 2007).

6. Pathogen Detection

6-Fluoroquinolin-2-amine derivatives are also used in the synthesis of fluorogenic enzyme substrates for the detection of pathogenic bacteria. These compounds can be incorporated into agar to determine the potential presence of pathogenic bacteria, highlighting their application in microbiological research and diagnostics (Luo et al., 2016).

7. Chemical Synthesis

In chemical synthesis, 6-Fluoroquinolin-2-amine derivatives are used for the development of various chemical reactions. For example, a tandem reductive amination-SNAr reaction has been developed for synthesizing 6-nitro-1,2,3,4-tetrahydroquinolines, illustrating the versatility of these compounds in synthetic chemistry (Bunce & Nago, 2008).

8. Metabolite Analysis

6-Aminoquinoline, related to 6-Fluoroquinolin-2-amine, is used for derivatizing amines and amino acids in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). This aids in the identification and quantification of various metabolites in biological samples, showcasing its application in biochemical and pharmaceutical analysis (Boughton et al., 2011).

9. Fluorescent Labeling

6-Fluoroquinolin-2-amine derivatives are utilized for the synthesis of fluorescent labeling reagents. These reagents are employed in spectrofluorimetric determinations, aiding in the detection and quantification of various compounds in research and diagnostic applications (Hirano et al., 2004).

10. Anticancer Research

Derivatives of 6-Fluoroquinolin-2-amine have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. This highlights their potential application in the development of new anticancer agents and therapies (Zhang et al., 2007).

Safety And Hazards

The safety information for “6-Fluoroquinolin-2-amine” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

6-fluoroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSROYDXRWJWKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464662
Record name 6-fluoroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinolin-2-amine

CAS RN

791626-57-8
Record name 6-fluoroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Gopalsamy, AE Aulabaugh, A Barakat… - Journal of Medicinal …, 2020 - ACS Publications
… To a solution of (S)-3-(1-(6-bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethoxy)-6-fluoroquinolin-2-amine 37 (39.74 g, 92.79 mmol) in MeOH (884 mL) was added NaOMe in MeOH (60 200 mg…
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
A Baldwin, S Cabral, KN Jones, JT Kohrt… - … Process Research & …, 2023 - ACS Publications
… After 1–2 h, the mixture was filtered with a stainless steel Nutsche filter, and the filter cake was dried at 40–45 C to afford 3-(benzyloxy)-6-fluoroquinolin-2-amine (21) (27.6 kg, 27.0 kg …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
J Zang, F Peters, Y Cambet… - Journal of Medicinal …, 2023 - ACS Publications
Nicotinamide adenine dinucleotide phosphate oxidase isoform 2 (NOX2) is an enzymatic complex whose function is the regulated generation of reactive oxygen species (ROS). NOX2 …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
Y Takahashi - 2015 - egrove.olemiss.edu
Karlotoxins (KmTxs), produced by a toxic marine/estuarine phytoplankton, the dinoflagellate Karlodinium veneficum, are known to be ichthyotoxic, thus being associated with numerous …
Number of citations: 2 egrove.olemiss.edu
T Tomioka, Y Takahashi, T Maejima - Organic & biomolecular …, 2012 - pubs.rsc.org
α-Diaminoboryl carbanions, readily prepared from acetonitrile, stereoselectively convert 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles. Subsequent reductive cyclization leads …
Number of citations: 39 0-pubs-rsc-org.brum.beds.ac.uk

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